(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride
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Overview
Description
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is a chemical compound that belongs to the class of amino-pyrazoles. These compounds are known for their versatility in organic synthesis and medicinal chemistry. The presence of both amino and hydroxyl functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride typically involves the reaction of 5-amino-1-methylpyrazole with formaldehyde under acidic conditions to form the corresponding hydroxymethyl derivative. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrazole: Lacks the hydroxymethyl group but shares similar reactivity.
3-Amino-1-methylpyrazole: Similar structure but with the amino group at a different position.
5-Hydroxy-1-methylpyrazole: Contains a hydroxyl group instead of an amino group.
Uniqueness
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for further chemical modifications
Biological Activity
(5-Amino-1-methylpyrazol-3-yl)methanol;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and interaction with biological macromolecules. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The compound's chemical structure allows for various types of reactions, including oxidation, reduction, and substitution. Its synthesis typically involves the reaction of 5-amino-1-methylpyrazole with formaldehyde under acidic conditions.
The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with target molecules, while the hydroxymethyl group enhances its solubility and bioavailability. This dual functionality allows it to modulate enzyme activity effectively, making it a valuable biochemical probe in enzyme studies.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human tumor cell lines at low micromolar concentrations (IC50 values ranging from 0.1 to 1 μM) depending on the specific cancer type .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has shown promising results against several targets, including:
- Dihydroorotate dehydrogenase (DHODH) : A key enzyme in pyrimidine synthesis, where it demonstrated effective inhibition with IC50 values around 0.05 μM .
- Aurora Kinases : Inhibition studies revealed that this compound could selectively inhibit Aurora-A kinase, a target for cancer therapy, with IC50 values ranging from 0.07 to 0.30 μM depending on the specific isoform .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Comparative studies with similar compounds such as 5-amino-1-methylpyrazole highlight the importance of the hydroxymethyl group for enhancing solubility and bioactivity. Modifications at the amino position or variations in substituents have been shown to alter potency and selectivity across different biological targets .
Compound | Structure | IC50 (μM) | Biological Target |
---|---|---|---|
This compound | Structure | 0.05 - 1 | DHODH, Aurora Kinases |
5-Amino-1-methylpyrazole | Structure | >10 | Various |
3-Amino-1-methylpyrazole | N/A | N/A | N/A |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Cancer Models : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Inflammatory Disease Models : In animal models of arthritis, administration led to decreased joint swelling and reduced levels of inflammatory markers.
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(6)2-4(3-9)7-8;/h2,9H,3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGVBXIJGCXNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-32-0 |
Source
|
Record name | 1H-Pyrazole-3-methanol, 5-amino-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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